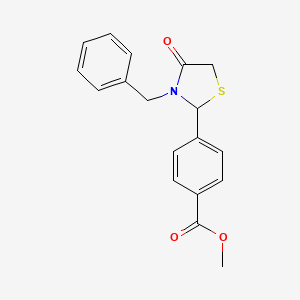

Methyl 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoate

Descripción general

Descripción

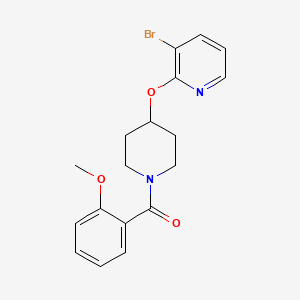

“Methyl 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoate” is a chemical compound with the molecular formula C18H17NO3S . It has an average mass of 327.397 Da and a monoisotopic mass of 327.092926 Da . This compound is also known by its IUPAC name, “Methyl 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoate” and its German name, "Methyl-4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoat" .

Synthesis Analysis

The synthesis of thiazolidine derivatives, like “Methyl 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoate”, has been a topic of interest in interdisciplinary research . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis

The molecular structure of “Methyl 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoate” consists of a five-membered thiazolidine ring, which is a heterocyclic motif with sulfur at the first position and nitrogen at the third position . This structure is attached to a benzyl group and a benzoate ester group .Aplicaciones Científicas De Investigación

Synthesis of Fused Heterocycles

This compound is valuable in the synthesis of related four-membered to seven-membered heterocycles, which often exhibit unique biological activities . The ability to create complex fused ring systems is crucial in the development of new pharmaceuticals.

Antiviral Agents

Derivatives of this compound have been explored for their antiviral properties. For instance, certain indole derivatives, which share a similar structural motif, have shown inhibitory activity against influenza A and other viruses . This suggests potential for Methyl 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoate to be used in antiviral drug development.

Antimicrobial Activity

The molecular structure of this compound allows for the docking simulation with enzymes like oxidoreductase, which is linked to antibacterial activity . Its derivatives could be designed to target specific bacterial enzymes, thereby inhibiting bacterial growth.

Inhibition of BRD4

BRD4 is a protein associated with cancer progression, and inhibitors of this protein can be used as anticancer agents. Compounds structurally related to Methyl 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoate have been evaluated for their inhibitory effects on BRD4, indicating its potential application in cancer therapy .

Pharmaceutical Drug Research

The compound’s core structure is similar to that of quinolones and indoles, which are known for their pharmaceutical applications. This similarity suggests that it could be a valuable scaffold in drug research, leading to the development of new therapeutic agents .

Direcciones Futuras

Thiazolidine derivatives, like “Methyl 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoate”, have diverse therapeutic and pharmaceutical activity and are used in probe design . The future direction in this field includes developing multifunctional drugs and improving their activity . The accessible clinical applications in various biological targets are critically reviewed, providing useful information for designing next-generation drug candidates .

Propiedades

IUPAC Name |

methyl 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3S/c1-22-18(21)15-9-7-14(8-10-15)17-19(16(20)12-23-17)11-13-5-3-2-4-6-13/h2-10,17H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCGQEERJQFLNLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2N(C(=O)CS2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701331906 | |

| Record name | methyl 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701331906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49669867 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Methyl 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoate | |

CAS RN |

326879-87-2 | |

| Record name | methyl 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701331906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propyl)-3-(propan-2-yl)thiophene-2-carboxamide](/img/structure/B2869259.png)

![7-[5-(2,4-Dichlorophenyl)-2-furyl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2869260.png)

![1-(3-Acetylphenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2869261.png)

![11-methyl-10-phenyl-N-(2-phenylethyl)-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraen-2-amine](/img/structure/B2869262.png)

![6-[2-(1,3-Benzodioxol-5-yl)ethyl]-4-methoxypyran-2-one](/img/structure/B2869266.png)

![N-(2-fluorophenyl)-2-[8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]acetamide](/img/structure/B2869273.png)

![2-[(1-amino-4-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2869274.png)

![4-(2-furyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2869282.png)